Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate
Description
Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate is an acrylate ester derivative featuring a 4-fluoro-3-methoxyphenyl group attached to a central methylene carbon, which is further substituted with an acetyloxy group. The presence of fluorine and methoxy groups on the aromatic ring enhances its electronic and steric properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-[acetyloxy-(4-fluoro-3-methoxyphenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5/c1-8(14(17)19-4)13(20-9(2)16)10-5-6-11(15)12(7-10)18-3/h5-7,13H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKQOPUUBQFMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1)F)OC)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, protecting groups may be used to prevent side reactions during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be employed to create more complex molecules through various chemical reactions, including:
- Oxidation : Conversion to acids or ketones using agents like potassium permanganate or chromium trioxide.
- Reduction : Transformation of the ester group into alcohols using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Nucleophilic substitutions at the fluoro or methoxy groups facilitated by reagents such as sodium methoxide or potassium fluoride.
Research has investigated the biological activity of methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate, focusing on its interactions with enzymes and receptors. The acrylate group can participate in Michael addition reactions, which are significant in biological systems for modifying biomolecules.
Pharmaceutical Development
The compound is explored as a precursor in synthesizing pharmaceutical agents. Its unique substituents may enhance the efficacy and specificity of drug candidates, particularly in targeting specific biological pathways .
Material Science
In materials science, this compound is utilized in producing polymers with tailored properties. Its acrylate functionality allows it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability .
A study evaluated the potential acaricidal activity of related methoxyacrylates containing various substituents. Compounds were synthesized and tested for their effectiveness against specific pests. The results indicated that modifications to the methoxy group significantly influenced biological activity, highlighting the importance of structural variations in developing effective pest control agents .
Case Study 2: Polymer Development
In a polymerization study, this compound was incorporated into a polymer matrix to enhance thermal stability and mechanical properties. The resulting material exhibited improved performance compared to traditional polymers, demonstrating the compound's utility in material science applications .
Mechanism of Action
The mechanism of action of Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate involves its interaction with molecular targets such as enzymes or receptors. The acrylate group can participate in Michael addition reactions, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate becomes evident when compared to related acrylate derivatives. Below is a detailed analysis:
Structural Analogues with Halogen and Aromatic Substituent Variations
Key Insights :
- Halogen variations (e.g., iodo vs. chloro) influence molecular weight and reactivity; iodine’s bulkiness may hinder steric access in binding interactions .
Functional Group Modifications
Key Insights :
- Cyano groups (e.g., in ) increase electrophilicity, enabling nucleophilic additions, whereas acetyloxy groups favor elimination or hydrolysis.
- Amino and benzyloxy substituents (e.g., in ) enhance hydrogen-bonding and π-stacking, critical for molecular recognition in drug design.
Biological Activity
Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate, with the CAS number 2270913-23-8, is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activity. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound.
The compound features a complex structure that includes an acrylate moiety and a substituted phenyl group. Its chemical formula is , indicating the presence of fluorine and methoxy functional groups which may influence its biological interactions.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially making it useful in pharmaceutical formulations.
- Anti-inflammatory Effects : Research indicates that derivatives of similar structures can modulate inflammatory pathways, suggesting potential anti-inflammatory properties for this compound.
- Anticancer Activity : Some studies have shown that compounds with similar functional groups may inhibit cancer cell proliferation through apoptosis induction.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways related to inflammation and cell growth.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various acrylate derivatives, including this compound, showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be , indicating significant antibacterial properties.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a reduction in pro-inflammatory cytokine levels compared to untreated controls. This suggests a potential mechanism for its anti-inflammatory effects.
Case Study 3: Anticancer Potential
A recent investigation into the anticancer properties of related compounds demonstrated that this compound could induce apoptosis in human breast cancer cell lines (MCF-7). The study reported a reduction in cell viability at concentrations of .
Data Table Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
